Desoxyharringtonin

説明

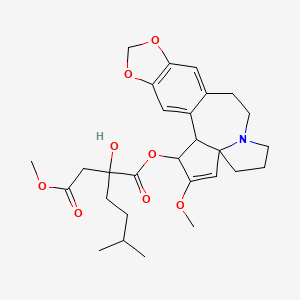

Desoxyharringtonin (CAS: 76030-43-8; synonyms: 3(R)-Deoxyharringtonine, Cephalotaxine 4-methyl ester) is a cephalotaxus alkaloid derived from the evergreen tree Cephalotaxus harringtonia . Structurally, it belongs to the homoharringtonine (HHT) family, characterized by a pentacyclic core fused with a substituted succinate ester side chain . Its molecular formula is C₂₈H₃₇NO₈ (molecular weight: 515.66 g/mol), and it exhibits antiproliferative activity against hematologic malignancies . Desoxyharringtonin inhibits protein synthesis by binding to the ribosomal A-site, disrupting elongation factor-mediated translocation . Acute toxicity studies in mice report an intraperitoneal LD₅₀ of 16 mg/kg, indicating moderate toxicity .

特性

分子式 |

C28H37NO8 |

|---|---|

分子量 |

515.6 g/mol |

IUPAC名 |

1-O-(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl) 4-O-methyl 2-hydroxy-2-(3-methylbutyl)butanedioate |

InChI |

InChI=1S/C28H37NO8/c1-17(2)6-9-28(32,15-23(30)34-4)26(31)37-25-22(33-3)14-27-8-5-10-29(27)11-7-18-12-20-21(36-16-35-20)13-19(18)24(25)27/h12-14,17,24-25,32H,5-11,15-16H2,1-4H3 |

InChIキー |

WRCBXHDQHPUVHW-UHFFFAOYSA-N |

SMILES |

CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O |

正規SMILES |

CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O |

同義語 |

deoxyharringtonine deoxyharringtonine, (3(S))-isome |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues of Desoxyharringtonin

The following table compares Desoxyharringtonin with key analogues:

Key Research Findings

Antiproliferative Activity :

- Desoxyharringtonin demonstrated IC₅₀ values of 0.1–1.0 μM against human leukemia cell lines (e.g., HL-60, K562), comparable to HHT but with reduced potency .

- In contrast, 4'-Demethylhomoharringtonine showed enhanced activity in multidrug-resistant tumor models due to reduced P-glycoprotein recognition .

Structural Modifications and Efficacy :

- The 4'-methoxy group in Desoxyharringtonin contributes to its stability but reduces binding affinity compared to HHT’s hydroxyl group .

- Removal of the 4'-methyl group (as in 4'-Demethylhomoharringtonine) improves solubility and bioavailability, making it a promising candidate for solid tumors .

Functional Analogues: Cephalotaxine and Homoharringtonamide

- Cephalotaxine : The parent alkaloid (CAS: 24316-19-6) lacks the ester side chain, rendering it inactive against tumors. It serves as a scaffold for synthetic derivatives .

- Homoharringtonamide : A semi-synthetic derivative (CAS: 119767-03-2) with a modified side chain, showing improved pharmacokinetics but variable efficacy in vivo .

Discrepancies and Limitations in Current Data

- CAS Number Conflicts : Desoxyharringtonin is inconsistently referenced as 36804-95-2 in toxicity databases versus 76030-43-8 in pharmacological studies . This may reflect regional naming conventions or salt/form variants.

- Clinical Data Gaps : Most studies focus on in vitro or murine models; human trials for Desoxyharringtonin are sparse compared to HHT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。